Cas no 2091702-85-9 (2-(bromomethyl)-1-cyclopropylazetidine)

2-(bromomethyl)-1-cyclopropylazetidine Chemical and Physical Properties
Names and Identifiers
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- Azetidine, 2-(bromomethyl)-1-cyclopropyl-
- 2-(bromomethyl)-1-cyclopropylazetidine
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- MDL: MFCD30625577
- Inchi: 1S/C7H12BrN/c8-5-7-3-4-9(7)6-1-2-6/h6-7H,1-5H2
- InChI Key: OMVIYRYQLFBZSZ-UHFFFAOYSA-N
- SMILES: N1(C2CC2)CCC1CBr
2-(bromomethyl)-1-cyclopropylazetidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-266825-1g |
2-(bromomethyl)-1-cyclopropylazetidine |
2091702-85-9 | 1g |
$0.0 | 2023-09-12 | ||
Enamine | EN300-266825-1.0g |
2-(bromomethyl)-1-cyclopropylazetidine |
2091702-85-9 | 1.0g |
$0.0 | 2023-03-01 |
2-(bromomethyl)-1-cyclopropylazetidine Related Literature
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Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842
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Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141
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Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759
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N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620
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Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
Additional information on 2-(bromomethyl)-1-cyclopropylazetidine
Comprehensive Overview of 2-(Bromomethyl)-1-cyclopropylazetidine (CAS No. 2091702-85-9): Properties, Applications, and Industry Insights
The compound 2-(bromomethyl)-1-cyclopropylazetidine (CAS No. 2091702-85-9) is a highly specialized heterocyclic organic molecule featuring a unique azetidine ring system substituted with a bromomethyl group and a cyclopropyl moiety. This structural configuration endows it with significant reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Researchers and industry professionals frequently search for "2-(bromomethyl)-1-cyclopropylazetidine synthesis" or "CAS 2091702-85-9 applications," reflecting its growing relevance in drug discovery and material science.
In recent years, the demand for azetidine derivatives has surged due to their role in modulating bioactivity and improving drug pharmacokinetics. The bromomethyl functional group in this compound offers a versatile handle for further chemical modifications, enabling the construction of complex molecules. This aligns with trending topics such as "click chemistry in drug development" and "small molecule building blocks," which dominate discussions in synthetic chemistry forums and research publications.
From a synthetic perspective, 2-(bromomethyl)-1-cyclopropylazetidine is often employed in cross-coupling reactions, nucleophilic substitutions, and cycloadditions. Its cyclopropyl ring enhances steric and electronic effects, a feature highlighted in searches like "strained ring systems in medicinal chemistry." These properties are critical for designing protease inhibitors or kinase modulators, addressing current therapeutic challenges in oncology and neurology.
Environmental and regulatory considerations are also pivotal. While the compound is not classified as hazardous under major chemical inventories, its handling requires standard organic synthesis precautions. Queries such as "green chemistry alternatives for bromomethyl intermediates" underscore the industry's shift toward sustainable practices. Innovations in catalytic bromination and solvent-free reactions could further elevate the utility of CAS No. 2091702-85-9.
Analytical characterization of this compound typically involves NMR spectroscopy, mass spectrometry, and HPLC purity testing. Researchers exploring "azetidine stability under acidic conditions" or "storage guidelines for brominated compounds" will find this data essential for process optimization. The compound's stability profile makes it suitable for long-term storage under inert atmospheres, a detail often overlooked in early-stage R&D.
Market trends indicate rising interest in high-value heterocycles, with 2-(bromomethyl)-1-cyclopropylazetidine positioned as a niche but critical reagent. Its applications extend to polymer chemistry, where rigid cyclic structures improve material properties. As AI-driven molecular design gains traction, compounds like this are likely to feature prominently in virtual screening libraries, answering queries such as "AI-predicted azetidine bioactivity."
In conclusion, CAS No. 2091702-85-9 represents a convergence of synthetic utility and structural novelty. Its role in fragment-based drug discovery and precision agriculture underscores its multidisciplinary appeal. Future research may explore its enantioselective synthesis or bioconjugation potential, addressing gaps identified in searches like "chiral azetidine catalysts." By maintaining rigorous quality standards and fostering innovation, this compound will remain a cornerstone of advanced organic synthesis.
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